

Application Notes and Protocols for Quinoxyfen Residue Analysis in Grapes and Wine

Author: BenchChem Technical Support Team. Date: December 2025



FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class, primarily utilized to control powdery mildew on various crops, including grapes. Due to its application in viticulture, monitoring **quinoxyfen** residues in grapes and the final processed product, wine, is crucial for ensuring consumer safety and regulatory compliance. This document provides detailed application notes and experimental protocols for the analysis of **quinoxyfen** residues in these matrices, intended for researchers, scientists, and professionals in the field of drug development and food safety.

The fate of **quinoxyfen** during the winemaking process has been a subject of study. Research indicates that while residues may be present on harvested grapes, the processes of fermentation and clarification significantly reduce their concentration in the final wine product. Studies have shown that after four applications at the recommended rate, **quinoxyfen** residues on grapes were found to be 0.38 mg/kg, which is below the legal limit of 0.5 mg/kg in Italy.[1][2] The half-life of **quinoxyfen** on grapes was determined to be approximately 7.24 days.[1][2] During vinification without maceration, less than 50% of the residues transfer from the grapes to the must.[1][2] Importantly, at the end of fermentation, with or without maceration, **quinoxyfen** residues are typically not detectable in the wine.[1][2] This is attributed to partial degradation and complete adsorption by yeasts during fermentation.[1][2]

Analytical Methodologies



The determination of **quinoxyfen** residues in grapes and wine is commonly performed using chromatographic techniques coupled with sensitive detectors. The two primary methodologies detailed here are a traditional solvent extraction method with solid-phase extraction (SPE) cleanup and a more modern, streamlined approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both methods are typically followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of **quinoxyfen** and other pesticide residues in grapes and wine using the QuEChERS extraction method followed by chromatographic analysis. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters for **Quinoxyfen** and Other Pesticides in Grapes

Parameter	Typical Value Range
Limit of Detection (LOD)	0.002 - 0.01 mg/kg
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg
Recovery	68.6% - 95.0%
Relative Standard Deviation (RSD)	< 15%

Table 2: Method Validation Parameters for **Quinoxyfen** and Other Pesticides in Wine

Parameter	Typical Value Range
Limit of Detection (LOD)	0.002 - 0.01 mg/kg
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg
Recovery	60.9% - 80.5%
Relative Standard Deviation (RSD)	< 12%



Experimental Protocols Protocol 1: QuEChERS Method for Grapes and Wine

This protocol is a widely adopted method for the multi-residue analysis of pesticides, including **quinoxyfen**, in food matrices.

- 1. Sample Preparation:
- Grapes: Homogenize a representative sample of grapes (e.g., 100 g) to a uniform paste.
- Wine: No initial preparation is required.
- 2. Extraction:
- Weigh 10 g of homogenized grape sample or 10 mL of wine into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- For wine samples, add a buffered salt mixture (e.g., 4 g of anhydrous magnesium sulfate, 1 g
 of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate
 sesquihydrate). For grape samples, a similar salt mixture is used.
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a dSPE mixture. A common mixture for grapes and wine includes magnesium sulfate, primary secondary amine (PSA), and C18.
- Vortex the tube for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- 4. Final Extract Preparation:



- Take an aliquot of the cleaned-up supernatant.
- The extract can be directly analyzed or an instrument-protecting agent can be added before injection into the GC-MS or LC-MS/MS system.

Protocol 2: Solvent Extraction with SPE Cleanup for Grapes

This protocol represents a more traditional approach to pesticide residue analysis.

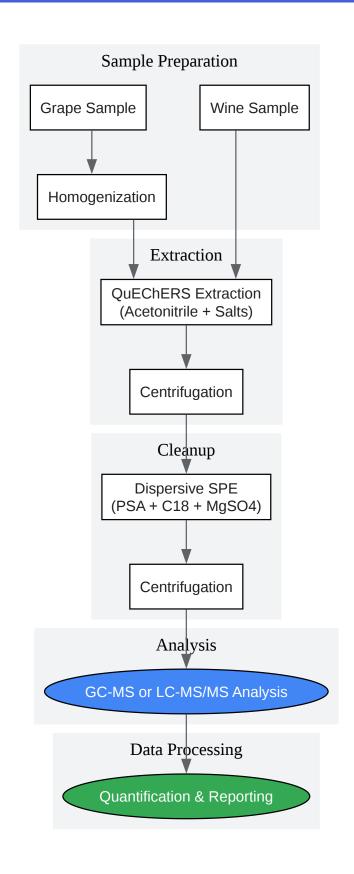
- 1. Sample Preparation:
- Homogenize a representative sample of grapes (e.g., 50 g) to a uniform paste.
- 2. Extraction:
- Weigh 25 g of the homogenized grape sample into a blender.
- Add 50 mL of acetone and blend at high speed for 2 minutes.
- Filter the extract through a Büchner funnel with filter paper.
- Rinse the blender with an additional 25 mL of acetone and pass it through the filter.
- Transfer the filtrate to a separatory funnel.
- 3. Liquid-Liquid Partitioning:
- Add 50 mL of a saturated sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.
- Shake vigorously for 1 minute and allow the layers to separate.
- Collect the lower organic layer.
- Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.



- Evaporate the solvent to near dryness using a rotary evaporator.
- 4. Solid-Phase Extraction (SPE) Cleanup:
- Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene).
- Condition an aminopropyl SPE cartridge with the same solvent.
- Load the sample extract onto the cartridge.
- Wash the cartridge with a non-polar solvent to remove interferences.
- Elute the **quinoxyfen** with a more polar solvent mixture (e.g., acetone/toluene).
- Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Visualizations





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Caption: Workflow for **Quinoxyfen** Residue Analysis using the QuEChERS Method.





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Caption: Logical Flow of **Quinoxyfen** Residue Analysis in Grapes and Wine.

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- To cite this document: BenchChem. [Application Notes and Protocols for Quinoxyfen Residue Analysis in Grapes and Wine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680402#quinoxyfen-residue-analysis-in-grapes-and-wine]

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